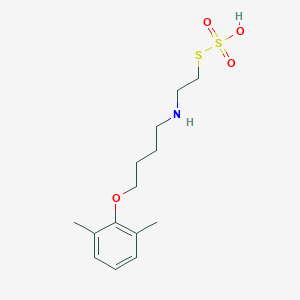

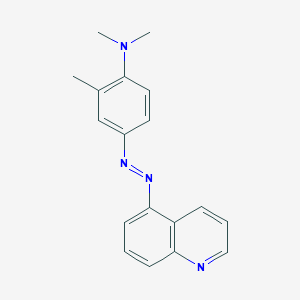

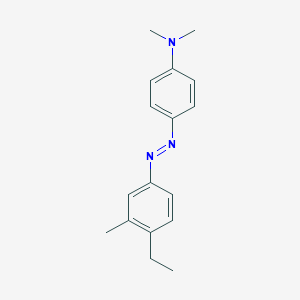

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

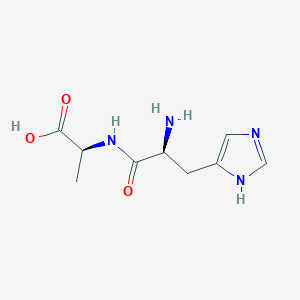

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline, also known as DMTAQ, is a fluorescent dye that has been widely used in scientific research for over 50 years. It is a member of the group of quinoline-based dyes that are commonly used in various applications, including biological imaging, chemical analysis, and materials science. DMTAQ is a versatile dye that can be used in a variety of applications due to its unique properties, including its high sensitivity, photostability, and low toxicity.

Mécanisme D'action

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. This process involves the absorption of energy by the dye molecule, which causes it to become excited and emit light as it returns to its ground state. The wavelength of light emitted by 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is dependent on the chemical structure of the dye molecule and the environment in which it is located.

Effets Biochimiques Et Physiologiques

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has low toxicity and is generally considered to be safe for use in biological systems. However, it has been shown to have some effects on cellular processes, such as the inhibition of mitochondrial respiration and the induction of cell death in certain cancer cell lines. These effects are likely due to the interaction of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline with cellular components and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its high sensitivity and photostability, which make it a useful tool for long-term imaging experiments. Additionally, its low toxicity and ease of use make it a popular choice for biological imaging applications. However, one limitation of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its relatively low quantum yield, which can limit its usefulness in certain applications.

Orientations Futures

There are many potential future directions for the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in scientific research. One area of interest is the development of new methods for synthesizing and modifying the dye molecule to improve its properties and expand its range of applications. Additionally, there is ongoing research into the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new imaging techniques, such as super-resolution microscopy and multiphoton microscopy. Finally, there is growing interest in the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new materials for electronic and optoelectronic applications.

Méthodes De Synthèse

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline can be synthesized using a variety of methods, including the classical Sandmeyer reaction, the Griess reaction, and the diazotization reaction. The most commonly used method for synthesizing 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is the diazotization reaction, which involves the reaction of 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with 8-hydroxyquinoline to form 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline.

Applications De Recherche Scientifique

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has been widely used in scientific research, particularly in the field of biological imaging. It is commonly used as a fluorescent probe to visualize biological structures and processes, such as cellular membranes, organelles, and protein interactions. 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has also been used in chemical analysis, such as the detection of metal ions and amino acids. Additionally, it has been used in materials science for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Propriétés

Numéro CAS |

17400-68-9 |

|---|---|

Nom du produit |

5-((4-(Dimethylamino)-m-tolyl)azo)quinoline |

Formule moléculaire |

C18H18N4 |

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |

InChI |

InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |

Clé InChI |

ATJCDWKIYFOBCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)